molecular formula C11H16N2O B14280679 Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- CAS No. 135663-17-1

Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-

Cat. No.: B14280679
CAS No.: 135663-17-1
M. Wt: 192.26 g/mol
InChI Key: FLKVGXMTKORZSX-UHFFFAOYSA-N
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Description

Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- is a chemical compound with the molecular formula C10H15NO It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- typically involves the reaction of 2-aminophenol with dimethylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-Aminophenol reacts with formaldehyde to form an intermediate Schiff base.

    Step 2: The intermediate Schiff base reacts with dimethylamine to form Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-(dimethylamino)-: Similar structure but lacks the imino group.

    Phenol, 2-ethyl-: Similar phenolic structure but with an ethyl group instead of the dimethylaminoethyl group.

Uniqueness

Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- is unique due to the presence of the 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl] group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

135663-17-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyliminomethyl]phenol

InChI

InChI=1S/C11H16N2O/c1-13(2)8-7-12-9-10-5-3-4-6-11(10)14/h3-6,9,14H,7-8H2,1-2H3

InChI Key

FLKVGXMTKORZSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN=CC1=CC=CC=C1O

Origin of Product

United States

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